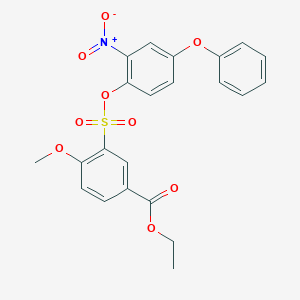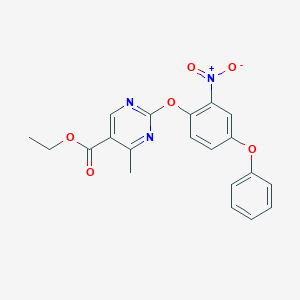![molecular formula C20H20N4O2 B7433331 ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7433331.png)
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate, also known as E-7080 or Lenvatinib, is a small molecule multi-kinase inhibitor that has gained significant attention in the field of oncology. It was first synthesized in 2006 by Eisai Co., Ltd. and received FDA approval in 2015 for the treatment of thyroid cancer. E-7080 has shown promising results in preclinical and clinical studies for the treatment of various types of solid tumors, including hepatocellular carcinoma, renal cell carcinoma, and endometrial cancer.
Mecanismo De Acción
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate exerts its anti-tumor effects by inhibiting the activity of multiple receptor tyrosine kinases, which are involved in various signaling pathways that promote tumor growth and survival. By blocking these pathways, this compound can inhibit tumor angiogenesis, proliferation, and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-tumor effects in preclinical and clinical studies. It has been shown to inhibit tumor growth, reduce tumor angiogenesis, and induce tumor cell apoptosis. Additionally, this compound has been shown to have a favorable safety profile, with manageable adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has several advantages for lab experiments, including its well-established synthesis method, its ability to inhibit multiple receptor tyrosine kinases, and its promising anti-tumor activity. However, this compound also has some limitations, including its low solubility in water and its relatively low overall yield in the synthesis process.
Direcciones Futuras
There are several future directions for the research and development of ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as immune checkpoint inhibitors or chemotherapy drugs. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its potential role in the treatment of other types of cancer. Finally, the development of more efficient synthesis methods for this compound could improve its availability and reduce its cost.
Métodos De Síntesis
The synthesis of ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate involves several steps, starting from the reaction of 2-cyclopropyl-4-(4-fluorophenyl)quinazoline with 4-aminophenol. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, this compound. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has been extensively studied for its anti-tumor activity in various preclinical and clinical studies. It has been shown to inhibit several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors are involved in tumor angiogenesis, proliferation, and metastasis, making this compound a promising therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-26-20(25)22-15-11-9-14(10-12-15)21-19-16-5-3-4-6-17(16)23-18(24-19)13-7-8-13/h3-6,9-13H,2,7-8H2,1H3,(H,22,25)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCFQNVDBBIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)
![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)
![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)
![N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methyl-3-(2,2,3,3,3-pentafluoropropoxy)propanamide](/img/structure/B7433281.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)
![4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![Ethyl 4-tert-butyl-6-[(5-phenoxypyridin-2-yl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433322.png)


![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(6-piperidin-1-ylpyridin-3-yl)acetamide](/img/structure/B7433349.png)
![4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433356.png)